molecular formula C28H32N2O3S B11352726 N,N-dibenzyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N,N-dibenzyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11352726
M. Wt: 476.6 g/mol
InChI Key: ZBPRGPNFKDBMCV-UHFFFAOYSA-N
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Description

N,N-DIBENZYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N,N-dibenzylprop-2-yn-1-amine and 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole in a 1,3-dipolar cycloaddition reaction . This reaction is carried out in toluene at reflux temperature for 72 hours, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-DIBENZYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N,N-DIBENZYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIBENZYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the sulfonyl group can enhance its binding affinity to certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIBENZYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the piperidine ring and the presence of both sulfonyl and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H32N2O3S

Molecular Weight

476.6 g/mol

IUPAC Name

N,N-dibenzyl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H32N2O3S/c1-23-9-8-14-26(19-23)22-34(32,33)30-17-15-27(16-18-30)28(31)29(20-24-10-4-2-5-11-24)21-25-12-6-3-7-13-25/h2-14,19,27H,15-18,20-22H2,1H3

InChI Key

ZBPRGPNFKDBMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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